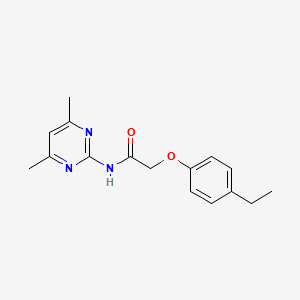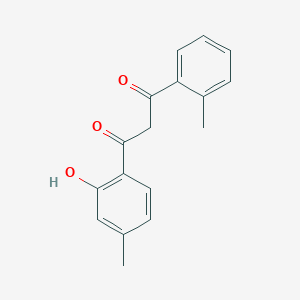
3-(4-methoxyphenyl)-N-(4-thiomorpholinylcarbonothioyl)acrylamide
Übersicht
Beschreibung
3-(4-methoxyphenyl)-N-(4-thiomorpholinylcarbonothioyl)acrylamide, also known as MTCA, is a chemical compound that has been of interest to researchers due to its potential applications in scientific research. MTCA is a thiol-reactive compound that can be used to modify proteins and peptides, making it a useful tool in the study of protein function and interactions.
Wirkmechanismus
3-(4-methoxyphenyl)-N-(4-thiomorpholinylcarbonothioyl)acrylamide is a thiol-reactive compound that reacts with cysteine residues in proteins and peptides. The reaction between this compound and cysteine residues forms a covalent bond, which can modify the structure and function of the protein or peptide. The modification can be reversible or irreversible, depending on the conditions of the reaction.
Biochemical and Physiological Effects:
This compound can have significant biochemical and physiological effects on proteins and peptides. The modification of cysteine residues can alter the protein's function, stability, and interactions with other molecules. This compound can also affect the protein's conformation, which can impact its biological activity. The physiological effects of this compound on cells and organisms are not well understood and require further investigation.
Vorteile Und Einschränkungen Für Laborexperimente
3-(4-methoxyphenyl)-N-(4-thiomorpholinylcarbonothioyl)acrylamide has several advantages for lab experiments. It is a relatively simple and straightforward compound to synthesize, and it can be easily modified to suit specific experimental needs. This compound can also be used to selectively modify cysteine residues in proteins and peptides, which can provide valuable information about protein function and interactions. However, this compound has some limitations. It can be toxic to cells and organisms at high concentrations, and its effects on protein function and interactions can be unpredictable. Careful experimental design and control are necessary to ensure accurate and reproducible results.
Zukünftige Richtungen
There are several future directions for research on 3-(4-methoxyphenyl)-N-(4-thiomorpholinylcarbonothioyl)acrylamide. One potential direction is to investigate its effects on protein function and interactions in more detail. This could include studies on the reversibility and selectivity of this compound modification, as well as investigations into the physiological effects of this compound on cells and organisms. Another direction is to explore the potential applications of this compound in drug discovery and development. This compound could be used to identify new drug targets or to modify existing drugs to improve their efficacy and specificity. Overall, this compound is a promising compound with many potential applications in scientific research.
Synthesemethoden
3-(4-methoxyphenyl)-N-(4-thiomorpholinylcarbonothioyl)acrylamide can be synthesized using a two-step process. The first step involves the synthesis of 3-(4-methoxyphenyl)acrylamide, which can be achieved by reacting 4-methoxyphenylacetic acid with acryloyl chloride in the presence of a base. The second step involves the reaction of 3-(4-methoxyphenyl)acrylamide with thiomorpholine-4-carbonothioic acid to yield this compound.
Wissenschaftliche Forschungsanwendungen
3-(4-methoxyphenyl)-N-(4-thiomorpholinylcarbonothioyl)acrylamide has several potential applications in scientific research. One of the most significant applications is in the study of protein function and interactions. This compound can be used to modify cysteine residues in proteins and peptides, which can provide valuable information about protein structure and function. This compound can also be used to label proteins and peptides for imaging and detection purposes.
Eigenschaften
IUPAC Name |
(E)-3-(4-methoxyphenyl)-N-(thiomorpholine-4-carbothioyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2S2/c1-19-13-5-2-12(3-6-13)4-7-14(18)16-15(20)17-8-10-21-11-9-17/h2-7H,8-11H2,1H3,(H,16,18,20)/b7-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADRXJKTYKOIUFX-QPJJXVBHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)NC(=S)N2CCSCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C(=O)NC(=S)N2CCSCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701333552 | |
| Record name | (E)-3-(4-methoxyphenyl)-N-(thiomorpholine-4-carbothioyl)prop-2-enamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701333552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
11.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24809910 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
412937-96-3 | |
| Record name | (E)-3-(4-methoxyphenyl)-N-(thiomorpholine-4-carbothioyl)prop-2-enamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701333552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-benzyl-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5737758.png)
![N-(tert-butyl)-2,4-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5737778.png)
![2-(5-amino-1H-tetrazol-1-yl)-N'-{[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]methylene}acetohydrazide](/img/structure/B5737783.png)

![N-[4-(aminosulfonyl)phenyl]-2-[(5-isopropyl-4-methyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B5737796.png)
![2-[(5-chloro-2-nitrophenyl)thio]pyridine](/img/structure/B5737801.png)

![methyl 4-[(2-methyl-3-phenylacryloyl)amino]benzoate](/img/structure/B5737812.png)

![N-[4-(4-chlorophenoxy)phenyl]cyclopropanecarboxamide](/img/structure/B5737821.png)
![3-bromo-4-[(4-methylbenzyl)oxy]benzaldehyde](/img/structure/B5737840.png)
![{2-[(4-chloro-1H-pyrazol-1-yl)methyl]-4-methoxybenzylidene}malononitrile](/img/structure/B5737846.png)
![methyl 4-[(4-benzylphenoxy)methyl]benzoate](/img/structure/B5737854.png)

